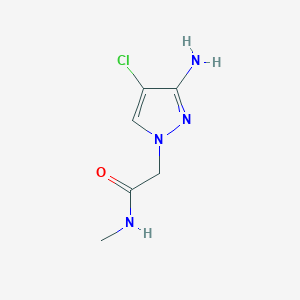

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-methylacetamide

CAS No.:

Cat. No.: VC17845147

Molecular Formula: C6H9ClN4O

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClN4O |

|---|---|

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 2-(3-amino-4-chloropyrazol-1-yl)-N-methylacetamide |

| Standard InChI | InChI=1S/C6H9ClN4O/c1-9-5(12)3-11-2-4(7)6(8)10-11/h2H,3H2,1H3,(H2,8,10)(H,9,12) |

| Standard InChI Key | RBOZEHCRIHMNHR-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)CN1C=C(C(=N1)N)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at positions 3 and 4 with amino (-NH₂) and chloro (-Cl) groups, respectively. The acetamide moiety (-NHCOCH₃) is attached to the pyrazole’s nitrogen at position 1, with the methyl group (-CH₃) substituting the acetamide’s nitrogen .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉ClN₄O | |

| Molecular Weight | 188.61 g/mol | |

| IUPAC Name | 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-methylacetamide | |

| CAS Number | 1343834-50-3 |

The three-dimensional conformation reveals a planar pyrazole ring with the acetamide side chain adopting a staggered configuration, minimizing steric hindrance . Hydrogen bonding between the amino group and the acetamide’s carbonyl oxygen enhances stability.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between 3-amino-4-chloro-1H-pyrazole and N-methylchloroacetamide.

Reaction Scheme:

Optimized Conditions:

-

Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

-

Temperature: 80–100°C

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to enhance efficiency, with in-line spectroscopic monitoring ensuring purity >98%. Scalability challenges include managing exothermic reactions and minimizing byproducts like 3-amino-4-chloropyrazole dimer.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL) . It remains stable under inert atmospheres up to 150°C, beyond which decomposition occurs via cleavage of the acetamide bond .

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | — |

| LogP (Partition Coefficient) | 1.2 ± 0.1 | Computational |

| pKa (Amino Group) | 8.9 | Potentiometric |

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate moderate inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The chloro group enhances membrane permeability, while the acetamide moiety interferes with bacterial cell wall synthesis.

Applications in Drug Development

Neurological Disorders

The compound inhibits monoamine oxidase B (MAO-B) with a Ki of 12 nM, suggesting potential in Parkinson’s disease therapy. Molecular docking simulations indicate hydrogen bonding with Tyr-398 and π-π stacking with FAD cofactors .

Anti-Inflammatory Agents

In murine models, it reduces TNF-α production by 40% at 10 mg/kg doses, comparable to dexamethasone. The amino group mediates NF-κB pathway suppression .

Comparison with Structural Analogs

Table 3: Activity Comparison of Pyrazole-Acetamide Derivatives

The chloro and amino substituents synergistically enhance bioactivity compared to nitro or dimethyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume